molecular formula C6H6Cl2N2O B1311153 2-Ethoxy-4,6-dichloropyrimidine CAS No. 40758-65-4

2-Ethoxy-4,6-dichloropyrimidine

Cat. No. B1311153
CAS RN: 40758-65-4
M. Wt: 193.03 g/mol
InChI Key: CVMAOIALLIBNNZ-UHFFFAOYSA-N
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Description

2-Ethoxy-4,6-dichloropyrimidine is a chemical compound used as a catalyst in a variety of industrial processes. It is used in the production of polymers, pharmaceuticals, and agrochemicals, as well as in the synthesis of dyes and pigments . It is an important heterocyclic pesticide and medical intermediate, and can be used for synthesizing efficient herbicide containing triazolopyrimidine ring, such as diclosulam and cloransulam .


Synthesis Analysis

The synthesis of 2-Ethoxy-4,6-dichloropyrimidine involves the use of urea as a raw material. Ethyl isourea sulfate is prepared, and a cyclization reaction is carried out to obtain 2-ethoxy-4,6-dihydroxypyrimidine . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydro adduct .


Molecular Structure Analysis

The molecular formula of 2-Ethoxy-4,6-dichloropyrimidine is C6H6Cl2N2O. It has a molecular weight of 193.031 . The exact mass is 191.985718 .


Chemical Reactions Analysis

The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives . The reaction of 2-Ethoxy-4,6-dichloropyrimidine with trifluoromethanesulfonic anhydride generates an intermediate with trifluoromethanesulfonyl, which then reacts with a fluorinating agent to obtain 2-ethoxy-4,6-difluoropyrimidine .


Physical And Chemical Properties Analysis

2-Ethoxy-4,6-dichloropyrimidine has a boiling point of 283.5±43.0 °C and a density of 1.375±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . The compound has a pKa of -4.46±0.30 .

Scientific Research Applications

Synthesis of N-substituted Azacalix Pyrimidines

  • Application Summary: 4,6-Dichloropyrimidine, a derivative of 2-Ethoxy-4,6-dichloropyrimidine, is used in the synthesis of N-substituted azacalix pyrimidines .
  • Methods of Application: The specific experimental procedures are not detailed in the source, but it involves the use of 4,6-Dichloropyrimidine as a starting reagent .
  • Results or Outcomes: The synthesis results in the formation of N-substituted azacalix pyrimidines .

Synthesis of Disubstituted Pyrimidines

  • Application Summary: 4,6-Dichloropyrimidine is used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .
  • Methods of Application: The specific experimental procedures are not detailed in the source, but it involves the use of 4,6-Dichloropyrimidine as a starting reagent .
  • Results or Outcomes: The synthesis results in the formation of disubstituted pyrimidines .

Synthesis of Biarylpyrimidines

  • Application Summary: 4,6-Dichloropyrimidine is used in a biarylpyrimidine synthesis involving biaryl cross-coupling .
  • Methods of Application: The specific experimental procedures are not detailed in the source, but it involves the use of 4,6-Dichloropyrimidine as a starting reagent .
  • Results or Outcomes: The synthesis results in the formation of biarylpyrimidines .

Synthesis of Pyrimidine Derivatives

  • Application Summary: 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine, derivatives of 2-Ethoxy-4,6-dichloropyrimidine, were prepared using organolithium reagents .
  • Methods of Application: The specific experimental procedures involve changes in solvents, bases, and heating sources to find the best reaction conditions for the synthesis of pyrimidine derivatives .
  • Results or Outcomes: The synthesis results in the formation of pyrimidine derivatives .

Synthesis of Triazolopyrimidine Herbicides

  • Application Summary: 2-Ethoxy-4,6-dichloropyrimidine is an important heterocyclic pesticide and medical intermediate, and can be used for synthesizing efficient herbicide containing triazolopyrimidine ring .
  • Methods of Application: The specific experimental procedures are not detailed in the source, but it involves the use of 2-Ethoxy-4,6-dichloropyrimidine as a starting reagent .
  • Results or Outcomes: The synthesis results in the formation of efficient herbicides containing a triazolopyrimidine ring .

Synthesis of Antibiotic Medicines

  • Application Summary: 2-Ethoxy-4,6-dichloropyrimidine can also be used for synthesizing certain antibiotic medicines .
  • Methods of Application: The specific experimental procedures are not detailed in the source, but it involves the use of 2-Ethoxy-4,6-dichloropyrimidine as a starting reagent .
  • Results or Outcomes: The synthesis results in the formation of certain antibiotic medicines .

Synthesis of 2-Methylsulfonyl-4,6-dichloropyrimidine

  • Application Summary: 2-Ethoxy-4,6-dichloropyrimidine is used in the synthesis of 2-methylsulfonyl-4,6-dichloropyrimidine through oxidation reaction, and then prepares the 2-ethoxy-4,6-dichloropyrimidine through substitution reaction with sodium ethoxide .
  • Methods of Application: The oxidation reaction is carried out in the presence of an alcohol solvent, wherein the alcohol solvent is methanol, ethanol, isopropanol or n-butanol; in the substitution reaction, the molar ratio of the 2-methylsulfonyl-4,6-dichloropyrimidine to the sodium ethoxide is 1: 1-1: 3, and the temperature of the substitution reaction is -20 ℃ to 20 ℃ .
  • Results or Outcomes: The synthesis results in the formation of 2-methylsulfonyl-4,6-dichloropyrimidine .

Synthesis of C-4 Substituted Pyrimidines

  • Application Summary: 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine, derivatives of 2-Ethoxy-4,6-dichloropyrimidine, were prepared using organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
  • Methods of Application: The specific experimental procedures involve changes in solvents, bases, and heating sources to find the best reaction conditions for the synthesis of C-4 substituted pyrimidines .
  • Results or Outcomes: The synthesis results in the formation of C-4 substituted pyrimidines .

Safety And Hazards

2-Ethoxy-4,6-dichloropyrimidine is considered hazardous. It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

2-Ethoxy-4,6-dichloropyrimidine is an important intermediate for synthesizing triazolopyrimidine sulfonamide-type medicament diclosulam and others . There is ongoing research to develop new synthesis methods and to explore its potential uses in the pharmaceutical industry .

properties

IUPAC Name

4,6-dichloro-2-ethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMAOIALLIBNNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431543
Record name 2-Ethoxy-4,6-dichloropyrimidine
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Molecular Weight

193.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-4,6-dichloropyrimidine

CAS RN

40758-65-4
Record name 4,6-Dichloro-2-ethoxypyrimidine
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Record name 4,6-Dichloro-2-ethoxypyrimidine
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Record name 2-Ethoxy-4,6-dichloropyrimidine
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Record name 4,6-Dichloro-2-ethoxypyrimidine
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